molecular formula C19H15Cl2N3O3S B2475540 5-[(2,6-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 439109-49-6

5-[(2,6-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one

Cat. No.: B2475540
CAS No.: 439109-49-6
M. Wt: 436.31
InChI Key: XWCPAZKSNQAQPN-UHFFFAOYSA-N
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Description

5-[(2,6-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinazolinone core, which is a fused bicyclic system, and is substituted with dichlorobenzyl and dimethoxy groups, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,6-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or similar reagents under acidic or basic conditions.

    Introduction of the dichlorobenzyl group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the quinazolinone core with 2,6-dichlorobenzylthiol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(2,6-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the quinazolinone core or the substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

5-[(2,6-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[(2,6-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases or interfere with DNA replication processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
  • Pyrrole–5-(2,6-dichlorobenzyl)sulfonylindolin-2-ones

Uniqueness

Compared to similar compounds, 5-[(2,6-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one stands out due to its specific substitution pattern and the presence of both dichlorobenzyl and dimethoxy groups. These features contribute to its unique chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-[(2,6-dichlorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O3S/c1-26-15-6-10-14(7-16(15)27-2)22-19(24-8-17(25)23-18(10)24)28-9-11-12(20)4-3-5-13(11)21/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCPAZKSNQAQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCC4=C(C=CC=C4Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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